molecular formula C7H10ClN3O2 B13114052 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride

Cat. No.: B13114052
M. Wt: 203.62 g/mol
InChI Key: IGIOBDJMNHNUOD-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is derived from pyridine and is characterized by the presence of a carbohydrazide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride typically involves the reaction of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives
  • 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide hydrochloride is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

1-methyl-2-oxopyridine-3-carbohydrazide;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c1-10-4-2-3-5(7(10)12)6(11)9-8;/h2-4H,8H2,1H3,(H,9,11);1H

InChI Key

IGIOBDJMNHNUOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NN.Cl

Origin of Product

United States

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